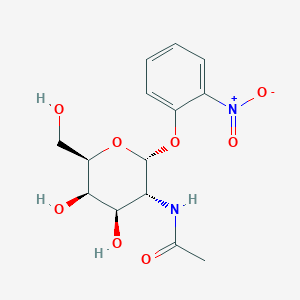

苯基葡萄糖醛酸苷

描述

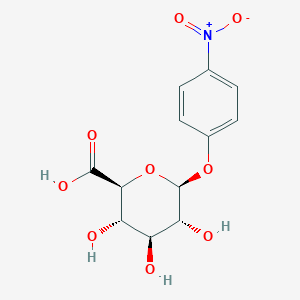

苯基-d5 β-D-葡萄糖醛酸苷是苯基 β-D-葡萄糖醛酸苷的氘标记衍生物。它是一种稳定的同位素标记化合物,主要用于科学研究。 该化合物的分子式为C12H9D5O7,分子量为275.27 。 它通常用作各种分析技术(包括色谱和质谱)的参考标准 。

科学研究应用

由于其稳定的同位素标记,苯基-d5 β-D-葡萄糖醛酸苷在科学研究中得到广泛应用。它的一些应用包括:

生化分析

Biochemical Properties

Phenyl glucuronide plays a crucial role in biochemical reactions, particularly in the detoxification and excretion of phenolic compounds. The enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT) catalyzes the conjugation of phenol with glucuronic acid to form phenyl glucuronide. This reaction occurs primarily in the liver, where UGT enzymes are highly expressed. Phenyl glucuronide interacts with various proteins and enzymes, including transporters such as organic anion transporters (OATs) and multidrug resistance proteins (MRPs), which facilitate its transport and excretion .

Cellular Effects

Phenyl glucuronide influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of β-glucuronidase, an enzyme that hydrolyzes glucuronides, releasing the aglycone (phenol) and glucuronic acid. This interaction can impact cellular detoxification processes and influence the cellular response to phenolic compounds . Additionally, phenyl glucuronide’s presence in cells can modulate the expression of genes involved in detoxification and metabolic pathways.

Molecular Mechanism

The molecular mechanism of phenyl glucuronide involves its formation through the glucuronidation of phenol by UGT enzymes. This process increases the hydrophilicity of phenol, facilitating its excretion. Phenyl glucuronide can bind to transport proteins such as OATs and MRPs, which mediate its transport across cellular membranes. The compound can also inhibit or activate enzymes involved in its metabolism, such as β-glucuronidase, influencing the release of phenol and glucuronic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenyl glucuronide can change over time due to its stability and degradation. Studies have shown that phenyl glucuronide is relatively stable under physiological conditions but can be hydrolyzed by β-glucuronidase, releasing phenol and glucuronic acid. Long-term exposure to phenyl glucuronide in in vitro and in vivo studies has demonstrated its impact on cellular detoxification processes and metabolic pathways .

Dosage Effects in Animal Models

The effects of phenyl glucuronide vary with different dosages in animal models. At low doses, phenyl glucuronide is generally well-tolerated and facilitates the excretion of phenolic compounds. At high doses, it can exhibit toxic effects, including disruption of cellular detoxification processes and potential accumulation of phenol, leading to adverse effects . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations.

Metabolic Pathways

Phenyl glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway for the detoxification of phenolic compounds. The enzyme UGT catalyzes the conjugation of phenol with glucuronic acid to form phenyl glucuronide. This pathway enhances the solubility of phenol, facilitating its excretion through urine and bile. Phenyl glucuronide can also interact with other metabolic enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

Phenyl glucuronide is transported and distributed within cells and tissues through various transporters and binding proteins. Organic anion transporters (OATs) and multidrug resistance proteins (MRPs) play a significant role in the transport of phenyl glucuronide across cellular membranes. These transporters facilitate the movement of phenyl glucuronide from the liver to the bile and from the kidneys to the urine, aiding in its excretion .

Subcellular Localization

The subcellular localization of phenyl glucuronide is primarily within the cytoplasm, where it interacts with enzymes and transporters involved in its metabolism and transport. Phenyl glucuronide can also be found in the endoplasmic reticulum, where UGT enzymes are located, facilitating its formation. Additionally, the compound may be localized in lysosomes, where β-glucuronidase can hydrolyze it, releasing phenol and glucuronic acid .

准备方法

合成路线和反应条件

苯基-d5 β-D-葡萄糖醛酸苷可以通过苯基 β-D-葡萄糖醛酸苷的氘化合成。该过程涉及将氘原子掺入葡萄糖醛酸苷分子中的苯环中。 这可以通过各种化学反应来实现,包括使用氘气或氘化试剂的催化氢化 。

工业生产方法

苯基-d5 β-D-葡萄糖醛酸苷的工业生产通常涉及使用氘化试剂和催化剂的大规模合成。该过程经过优化,以确保最终产物的产率高且纯度高。 然后使用色谱技术对化合物进行纯化,并使用光谱方法对其进行表征 。

化学反应分析

反应类型

苯基-d5 β-D-葡萄糖醛酸苷会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成酚类衍生物。

还原: 还原反应可以将葡萄糖醛酸苷部分转化为其相应的醇。

取代: 苯环可以与各种亲电试剂发生取代反应.

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化锂铝和硼氢化钠之类的还原剂。

取代: 卤素和磺酰氯等亲电试剂通常用于取代反应.

形成的主要产物

氧化: 酚类衍生物。

还原: 醇类衍生物。

取代: 各种取代苯衍生物.

作用机制

苯基-d5 β-D-葡萄糖醛酸苷通过其稳定的同位素标记发挥作用,这使得在分析研究中能够进行精确的定量和追踪。化合物中的氘原子不会显著改变其化学性质,但会提供可使用质谱检测到的明显质量差异。 这使研究人员能够追踪化合物在生物系统中的代谢和分布 。

相似化合物的比较

类似化合物

苯基 β-D-葡萄糖醛酸苷: 该化合物的非氘化形式。

苯基 β-D-半乳糖吡喃苷: 一种类似的化合物,具有半乳糖吡喃苷部分而不是葡萄糖醛酸苷.

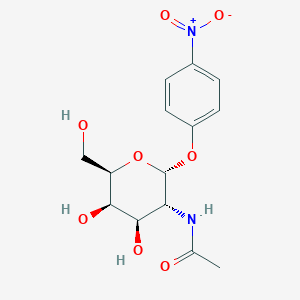

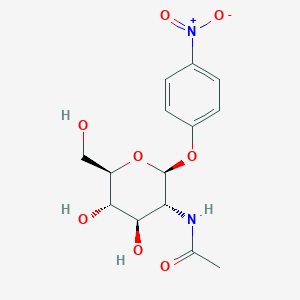

4-硝基苯基 β-D-葡萄糖醛酸苷: 一种在苯环上具有硝基的葡萄糖醛酸苷衍生物.

独特性

苯基-d5 β-D-葡萄糖醛酸苷的独特性在于其稳定的同位素标记,这在分析研究中提供了独特的优势。 氘原子允许进行精确的定量和追踪,使其成为各种科学研究应用中的宝贵工具 。

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O7/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17)/t7-,8-,9+,10-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHAUDNUGBNUDZ-GOVZDWNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034474 | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17685-05-1 | |

| Record name | Phenol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17685-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl β-D-glucopyranosiduronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary route of phenol elimination in many species, including humans?

A1: Phenol is primarily eliminated through urinary excretion after undergoing biotransformation. []

Q2: What are the major metabolites of phenol?

A2: The primary metabolites of phenol are phenyl sulfate and, to a lesser extent, phenyl glucuronide. []

Q3: How does the ratio of sulfate to glucuronide conjugates differ between carnivorous/insectivorous animals and herbivores/folivores?

A3: Carnivorous and insectivorous animals generally exhibit a higher reliance on sulfuric acid for conjugation, resulting in a higher ratio of sulfate to glucuronide conjugates compared to herbivores and folivores. []

Q4: Are there significant differences in phenol metabolism between marsupials and eutherians?

A4: Research suggests that there are no significant differences in phenol metabolism between marsupials and eutherians. Both groups produce similar metabolites, including phenyl glucuronide, phenyl sulfate, quinol glucuronide, and quinol sulfate. []

Q5: What is the role of bacteria in the metabolism of phenol in fish, specifically zebra fish?

A5: Bacteria present in the aquatic environment can influence phenol metabolism in fish. Studies on zebra fish have shown that bacteria can deconjugate phenol conjugates, specifically hydrolyzing phenyl glucuronide both in vitro and in vivo. []

Q6: Does the mode of phenol exposure influence its metabolism in fish?

A6: Yes, the route of exposure affects phenol metabolism in fish. Studies using goldfish observed differing levels of metabolism based on exposure route, with dietary exposure leading to the highest metabolism, followed by uptake from the surrounding water, and lastly, intraperitoneal injection. []

Q7: Can phenyl glucuronide be further metabolized or is it excreted directly?

A7: While phenyl glucuronide is generally considered a final metabolite destined for excretion, research indicates that it can be hydrolyzed back to phenol by bacterial beta-glucuronidase, particularly in the gut. [, ] This highlights the complex interplay between host and gut microbiome in xenobiotic metabolism.

Q8: How does the co-administration of cyclosporine and sirolimus impact mycophenolic acid pharmacokinetics in renal transplant patients?

A8: Co-administration of mycophenolate mofetil with sirolimus results in higher mycophenolic acid exposure and lower metabolite exposure compared to co-administration with cyclosporine. This difference is likely due to cyclosporine's influence on the biliary excretion of mycophenolic acid metabolites rather than direct inhibition of mycophenolic acid metabolism. []

Q9: What is the role of the SLCO1B1 gene in mycophenolic acid tolerance in renal transplant recipients?

A9: The SLCO1B1 gene encodes the hepatic uptake transporter OATP1B1. The SLCO1B1*5 allele has been linked to a reduced risk of mycophenolic acid-related adverse drug reactions, likely due to decreased transport of MPA metabolites, phenyl glucuronide, and acyl glucuronide, by the variant transporter. []

Q10: Does renal impairment affect the pharmacokinetics of mycophenolic acid and its glucuronide metabolite in renal transplant recipients?

A10: Yes, renal impairment leads to significantly increased area under the curve (AUC) and pre-dose concentrations of mycophenolic acid glucuronide compared to patients with normal renal function. While mycophenolic acid pre-dose concentrations were also elevated, no significant difference in its AUC was observed. This highlights the importance of considering renal function when dosing mycophenolate mofetil. []

Q11: Which analytical techniques are commonly used to measure phenyl glucuronide and other related metabolites?

A11: Several analytical methods are employed to measure phenyl glucuronide and other metabolites, including high-performance liquid chromatography (HPLC) often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , ]

Q12: What is microdialysis, and how has it been used to study phenyl glucuronide kinetics in fish?

A12: Microdialysis is a sampling technique enabling continuous in vivo collection of unbound chemicals in fluids like blood. It has been successfully applied in rainbow trout to study the kinetics of both phenol and phenyl glucuronide, providing valuable insights into the in vivo processes of absorption, metabolism, and elimination. [, , , ]

Q13: Can phenyl glucuronide, despite being a detoxification product, still have biological effects?

A13: Although phenyl glucuronide exhibits increased water solubility compared to phenol, it can still interact with and potentially disrupt cell membrane transport mechanisms, suggesting a potential for biological effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

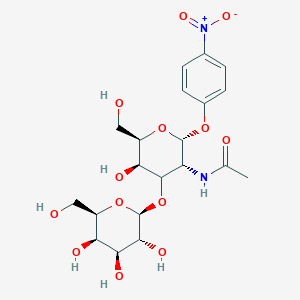

![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13770.png)